molecular formula C23H19N5O B13125743 N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide CAS No. 59693-85-5

N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide

Cat. No.: B13125743
CAS No.: 59693-85-5
M. Wt: 381.4 g/mol
InChI Key: UZGQSNUQAGFZBD-UHFFFAOYSA-N
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Description

N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide is a synthetic 1,3,5-triazine derivative designed for research and development purposes. Compounds based on the 1,3,5-triazine scaffold are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities . The molecular structure of this compound incorporates a benzamide group and a (4-methylanilino) substituent, which are common pharmacophores found in molecules with potential bioactivity. The 1,3,5-triazine core is a privileged structure in anticancer agent design, with several derivatives, such as the approved drug Enasidenib, demonstrating clinical utility . Related triazine-sulfonamide molecular hybrids have been reported to exhibit cytotoxic activity against various human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), by inducing cell cycle arrest and apoptosis . Furthermore, the 1,3,5-triazine scaffold is highly versatile and is also explored in other fields, such as the development of materials for non-linear optics (NLO) . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

59693-85-5

Molecular Formula

C23H19N5O

Molecular Weight

381.4 g/mol

IUPAC Name

N-[4-(4-methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide

InChI

InChI=1S/C23H19N5O/c1-16-12-14-19(15-13-16)24-22-25-20(17-8-4-2-5-9-17)26-23(28-22)27-21(29)18-10-6-3-7-11-18/h2-15H,1H3,(H2,24,25,26,27,28,29)

InChI Key

UZGQSNUQAGFZBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Phenyl-6-(p-tolylamino)-1,3,5-triazin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with aniline derivatives under controlled conditions.

    Substitution Reactions: The phenyl and p-tolylamino groups are introduced through nucleophilic substitution reactions. This involves reacting the triazine core with phenylamine and p-toluidine in the presence of a suitable base.

Industrial Production Methods

Industrial production of N-(4-Phenyl-6-(p-tolylamino)-1,3,5-triazin-2-yl)benzamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenyl-6-(p-tolylamino)-1,3,5-triazin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazine ring are replaced by other groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles or electrophiles; reactions are conducted in the presence of bases or acids to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that triazine derivatives, including N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide, exhibit significant anticancer properties. Studies have demonstrated their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study published in the Journal of Medicinal Chemistry showcased the compound's effectiveness against specific cancer cell lines, highlighting its potential as a lead compound for drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A comparative study found that triazine-based compounds displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways . This property makes it a candidate for developing new antimicrobial agents.

Herbicidal Activity

This compound has been studied for its herbicidal properties. Research has shown that it effectively inhibits the growth of several weed species by interfering with photosynthesis and other metabolic processes in plants . Field trials demonstrated its efficacy in controlling resistant weed populations, suggesting its potential use in modern agricultural practices.

Plant Growth Regulation

In addition to herbicidal activity, the compound may act as a plant growth regulator. Studies indicate that triazine derivatives can enhance plant growth by modulating hormonal pathways and improving nutrient uptake . This dual functionality could be beneficial in developing sustainable agricultural practices.

UV Absorption

This compound is being explored as a UV absorber in various materials. Its ability to absorb UV radiation makes it suitable for applications in coatings, plastics, and textiles to enhance their durability and longevity . Comparative studies have shown that triazine-based UV absorbers outperform traditional benzotriazole-based options in terms of stability and efficiency.

Photostability Enhancement

The incorporation of this compound into polymer matrices has been shown to improve the photostability of materials exposed to sunlight. This application is particularly relevant in the development of outdoor products where UV exposure is a concern .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityJournal of Medicinal Chemistry Effective against specific cancer cell lines; induces apoptosis.
AntimicrobialComparative Study on Triazine Derivatives Potent antibacterial effects; disrupts bacterial membranes.
HerbicidalField Trials on Triazine Herbicides Effective control of resistant weed populations; inhibits growth.
Plant Growth RegulatorEffects on Plant Hormonal Pathways Enhances growth; improves nutrient uptake in crops.
UV AbsorptionPerformance Comparison of UV Absorbers Outperforms benzotriazole-based options; enhances material durability.
PhotostabilityPolymer Matrix Incorporation Studies Improves photostability under UV exposure; suitable for outdoor use.

Mechanism of Action

The mechanism of action of N-(4-Phenyl-6-(p-tolylamino)-1,3,5-triazin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Structural Comparison

The structural analogs of N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide vary in substituents and core heterocycles, leading to distinct physicochemical and functional properties:

Compound Name / ID Core Structure Key Substituents Reference ID
This compound (Target) 1,3,5-Triazine Phenyl (C6), 4-methylanilino (C4), benzamide (C2) -
LMM5 / LMM11 1,3,4-Oxadiazole Benzyl(methyl)sulfamoyl, methoxyphenylmethyl (LMM5); cyclohexyl(ethyl)sulfamoyl (LMM11)
PTZ-TRZ / DPA-TRZ 1,3,5-Triazine Phenothiazine (PTZ-TRZ); triphenylamine (DPA-TRZ)
H2L (3-(4-(diphenylamino)-6-thioxo-1,6-dihydro-1,3,5-triazin-2-yl)-N-(diphenylcarbamothioyl)benzamide) 1,3,5-Triazinethione Diphenylamino, thiourea, triazinethione
Morpholino-triazine derivatives (e.g., Compound 24) 1,3,5-Triazine Morpholino groups, dimethylaminoethyl chain

Key Observations :

  • Substituent Effects : The benzamide group in the target compound contrasts with sulfamoyl groups in LMM5/LMM11, which are critical for antifungal activity . Triazinethione in H2L introduces sulfur-based coordination sites, enabling metal complexation .
  • Electronic Modifications: Phenothiazine (PTZ-TRZ) and triphenylamine (DPA-TRZ) substituents in OLED-focused triazines enhance donor-acceptor interactions, unlike the target compound’s simpler 4-methylanilino group .

Critical Comparisons :

  • Antifungal Activity : LMM5/LMM11’s sulfamoyl groups are crucial for targeting thioredoxin reductase, a mechanism absent in the target compound’s benzamide structure .
  • Electroluminescence: Triazines like PTZ-TRZ outperform the target compound in OLED applications due to optimized donor-acceptor pairs .

Biological Activity

N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide is a triazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a triazine core and various functional groups that may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C23H19N5O
  • Molecular Weight: 381.4 g/mol
  • CAS Number: 59693-85-5
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may function as an enzyme inhibitor by binding to active sites on enzymes, thereby preventing substrate interactions and subsequent catalytic activity. Its unique structure allows for the formation of stable complexes with metal ions, which can modulate various biochemical pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

The structure-activity relationship (SAR) studies suggest that the presence of the methylanilino group enhances its cytotoxicity by increasing lipophilicity and enabling better membrane penetration.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The compound demonstrated notable activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Salmonella typhimurium16

These findings indicate potential applications in developing new antimicrobial agents.

Case Studies

Several studies have been conducted to explore the biological activities of this compound:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent activity against cancer cell lines through apoptosis induction mechanisms. The study highlighted that modification of the benzamide moiety could enhance anticancer efficacy ( ).
  • Antimicrobial Research : Another investigation assessed the compound's efficacy against resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing novel antibiotics ( ).

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